molecular formula C17H23N5O2S2 B2551220 3-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(4-methylthiazol-2-yl)propanamide CAS No. 1040669-28-0

3-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(4-methylthiazol-2-yl)propanamide

Cat. No. B2551220
CAS RN: 1040669-28-0
M. Wt: 393.52
InChI Key: XHMKBZJIXZVHPK-UHFFFAOYSA-N
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Description

The compound 3-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(4-methylthiazol-2-yl)propanamide is a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen within the ring structure. Thiazole derivatives are known for their diverse biological activities and are often explored for their potential therapeutic applications.

Synthesis Analysis

The synthesis of thiazole derivatives can involve various strategies, including the cyclisation of thioamides, thioureas, and dithiocarbamates. For instance, N-(2-cyclohexenyl)-substituted thioamides, thioureas, and dithiocarbamates have been prepared and cyclised to yield thiazoline derivatives, which are structurally related to the compound . The synthesis process is often guided by the desired stereochemistry, which can significantly influence the biological activity of the resulting compounds.

Molecular Structure Analysis

The molecular structure of thiazole derivatives is crucial in determining their physicochemical properties and biological activities. For example, a single crystal X-ray study was reported for a similar compound, N-(1,3-benzothiazol-2-yl)-2-[3,4-dihydroisoquinolin-2(1H)-yl]ethanamide, to determine its conformational features . Such studies are essential for understanding the three-dimensional arrangement of atoms in the molecule and predicting its interaction with biological targets.

Chemical Reactions Analysis

Thiazole derivatives can participate in various chemical reactions, including cycloaddition and cyclocondensation. These reactions can lead to the formation of diverse heterocyclic structures with potential biological activities. For example, methyl 3,3,3-trifluoro-2-(thiazol-2-ylimino)propionate was studied for its behavior in cycloaddition and cyclocondensation reactions, yielding several different heterocyclic derivatives . These reactions are valuable tools for expanding the chemical diversity of thiazole-based compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. The presence of substituents on the thiazole ring can alter these properties, affecting the compound's suitability for pharmaceutical applications. Bivalent transition metal complexes of a related thiazole derivative were synthesized and characterized by various techniques, including elemental analysis, molar conductance, and magnetic susceptibility, to understand their properties .

Scientific Research Applications

Anticancer Properties

Research has shown that thiazole and thiadiazole derivatives exhibit potent anticancer activities. For example, a study by Gomha et al. (2017) reported the synthesis of novel pharmacophores containing thiazole moiety, which were evaluated as potent anticancer agents against Hepatocellular carcinoma cell lines (HepG-2) (Gomha et al., 2017). The findings indicate that structurally similar compounds to 3-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(4-methylthiazol-2-yl)propanamide could potentially exhibit anticancer properties.

Urease Inhibition

Abbasi et al. (2020) synthesized a series of bi-heterocyclic propanamides, demonstrating promising urease inhibitory potential and less cytotoxicity, making them beneficial for therapeutic applications (Abbasi et al., 2020). The structural similarity suggests that this compound may also serve as a potential urease inhibitor.

Antimicrobial and Cytotoxic Activities

The antimicrobial and cytotoxic activities of thiazole derivatives have been well documented. For instance, research on new thiazole derivatives has shown significant antimicrobial and cytotoxic activities, offering potential for the development of new therapeutic agents (Dawbaa et al., 2021). These studies highlight the potential of thiazole-based compounds in addressing bacterial and fungal infections, as well as their use in cancer therapy.

properties

IUPAC Name

3-[2-(cyclohexylcarbamoylamino)-1,3-thiazol-4-yl]-N-(4-methyl-1,3-thiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O2S2/c1-11-9-25-16(18-11)21-14(23)8-7-13-10-26-17(20-13)22-15(24)19-12-5-3-2-4-6-12/h9-10,12H,2-8H2,1H3,(H,18,21,23)(H2,19,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHMKBZJIXZVHPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CCC2=CSC(=N2)NC(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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